molecular formula C16H8Cl2O3 B14152282 3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one CAS No. 3855-86-5

3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one

Cat. No.: B14152282
CAS No.: 3855-86-5
M. Wt: 319.1 g/mol
InChI Key: HBCSDGCFVQHFAP-UHFFFAOYSA-N
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Description

3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. It is characterized by the presence of a benzoyl group at the 3-position and chlorine atoms at the 6 and 8 positions on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one typically involves the reaction of 6,8-dichloro-2H-1-benzopyran-2-one with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion . The general reaction scheme is as follows:

6,8-dichloro-2H-1-benzopyran-2-one+benzoyl chloridepyridine, refluxThis compound\text{6,8-dichloro-2H-1-benzopyran-2-one} + \text{benzoyl chloride} \xrightarrow{\text{pyridine, reflux}} \text{this compound} 6,8-dichloro-2H-1-benzopyran-2-one+benzoyl chloridepyridine, reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The chlorine atoms at the 6 and 8 positions can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Benzoyl-2H-chromen-2-one: Lacks chlorine atoms, making it less lipophilic.

    2H-1-Benzopyran-2-one, 7-methoxy-: Contains a methoxy group instead of chlorine atoms.

    2H-1-Benzopyran-2-one, 6-methyl-: Contains a methyl group instead of chlorine atoms.

Uniqueness

3-Benzoyl-6,8-dichloro-2H-1-benzopyran-2-one is unique due to the presence of chlorine atoms at the 6 and 8 positions, which enhance its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other benzopyran derivatives and contributes to its specific properties and applications .

Properties

CAS No.

3855-86-5

Molecular Formula

C16H8Cl2O3

Molecular Weight

319.1 g/mol

IUPAC Name

3-benzoyl-6,8-dichlorochromen-2-one

InChI

InChI=1S/C16H8Cl2O3/c17-11-6-10-7-12(14(19)9-4-2-1-3-5-9)16(20)21-15(10)13(18)8-11/h1-8H

InChI Key

HBCSDGCFVQHFAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Origin of Product

United States

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